molecular formula C15H20N6OS B292666 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide

Cat. No.: B292666
M. Wt: 332.4 g/mol
InChI Key: IBPRMHMWTMPCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide is a compound that belongs to the class of benzotriazole derivatives Benzotriazole derivatives are known for their versatile applications in various fields, including medicinal chemistry, material science, and industrial applications

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide has a wide range of scientific research applications:

Preparation Methods

The synthesis of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide typically involves the reaction of benzotriazole with appropriate reagents to introduce the desired functional groups. The synthetic route generally includes the following steps:

    Formation of Benzotriazole Derivative: Benzotriazole is reacted with an acylating agent to form the benzotriazolyl derivative.

    Introduction of Amino Group: The benzotriazolyl derivative is then reacted with an amine to introduce the amino group.

    Cyclohexylthiourea Formation: Finally, the amino-benzotriazolyl derivative is reacted with cyclohexyl isothiocyanate to form the desired compound.

The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at room temperature or under reflux conditions .

Chemical Reactions Analysis

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazolyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents, mild to moderate temperatures, and catalysts such as palladium or platinum .

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The benzotriazolyl moiety can form π–π stacking interactions and hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects .

Comparison with Similar Compounds

2-(1H-1,2,3-benzotriazol-1-ylacetyl)-N-cyclohexylhydrazinecarbothioamide can be compared with other benzotriazole derivatives such as:

    1-(1H-Benzotriazol-1-yl)-3-chloroacetone: Used in the synthesis of benzannelated and 2-arylethen-1-yl-substituted heterocycles.

    2-(1H-Benzotriazol-1-yl)acetonitrile: An active methylene reagent suitable for Knoevenagel condensations.

    3-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(4-methoxyphenyl)-1-oxopropan-2-yl benzoate: Exhibits anticancer activity

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities.

Properties

Molecular Formula

C15H20N6OS

Molecular Weight

332.4 g/mol

IUPAC Name

1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-cyclohexylthiourea

InChI

InChI=1S/C15H20N6OS/c22-14(10-21-13-9-5-4-8-12(13)17-20-21)18-19-15(23)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,22)(H2,16,19,23)

InChI Key

IBPRMHMWTMPCPV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Canonical SMILES

C1CCC(CC1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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